N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
説明
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide-based compound featuring a benzenesulfonamide core substituted at the 4-position with a 2-methyloxazol-4-yl group. The cyclopentylmethyl side chain modified with a 2-hydroxyethoxy moiety distinguishes it from simpler sulfonamide derivatives.
特性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-14-20-17(12-24-14)15-4-6-16(7-5-15)26(22,23)19-13-18(25-11-10-21)8-2-3-9-18/h4-7,12,19,21H,2-3,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZDBOLNRAYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate: : The cyclopentyl ring can be functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction. This involves reacting cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate.
-
Oxazole Ring Formation: : The methyloxazole ring can be synthesized via a cyclization reaction involving a suitable precursor like 2-amino-2-methylpropanol and a carboxylic acid derivative under acidic conditions.
-
Sulfonamide Formation: : The final step involves coupling the cyclopentyl intermediate with the methyloxazole derivative and a benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
-
Substitution: : The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various functionalized aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring may interact with nucleic acids or proteins, affecting their function.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
a) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Core Structure : Shares the benzenesulfonamide backbone but replaces the 2-methyloxazol-4-yl group with a 5-methyl-1,2-oxazol-3-yl moiety.
- Key Differences: The oxazole ring substitution (3-yl vs. Lacks the cyclopentylmethyl-hydroxyethoxy side chain, resulting in lower molecular weight (MW: ~407 g/mol vs. ~452 g/mol estimated for the target compound).
- Crystallography : Single-crystal X-ray data (R factor = 0.055) confirmed a planar sulfonamide group and orthogonal oxazole orientation, suggesting conformational rigidity compared to the target compound’s flexible cyclopentyl side chain .
b) Piperazine-Linked Sulfonamides ()
- Examples : Compounds 6d–6l feature piperazine or biarylpiperazine substituents instead of the cyclopentylmethyl-hydroxyethoxy group.
- Key Differences: Higher lipophilicity due to fluorophenyl or benzhydryl groups (e.g., 6i, 6j: logP > 4 vs. estimated logP ~2.5 for the target compound).
Q & A
Q. Methodology :
- X-ray Crystallography : Resolve 3D structure using SHELX (for refinement) and WinGX (for data processing). Challenges include handling twinning or disorder in the cyclopentyl group .
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., cyclopentyl methylene protons at δ 3.5–4.0 ppm). 2D NMR (COSY, NOESY) clarifies stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 423.15) .
[Basic] What biological targets are commonly associated with this sulfonamide derivative, and which assays are used to evaluate activity?
Q. Methodology :
- Targets : Carbonic anhydrases, cyclooxygenases (COX), or kinase enzymes due to sulfonamide’s zinc-binding affinity .
- Assays :
- Enzymatic inhibition assays (e.g., fluorescence-based CA inhibition).
- Cellular viability assays (MTT) for cytotoxicity screening.
- Surface plasmon resonance (SPR) for binding kinetics .
[Advanced] How can researchers address discrepancies in bioactivity data across different assay systems?
Q. Methodology :
- Controlled Solubility : Use DMSO stocks <0.1% to avoid solvent interference. Validate solubility via dynamic light scattering .
- Assay Validation : Compare orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
- Data Normalization : Include positive controls (e.g., acetazolamide for CA inhibition) to calibrate activity .
[Advanced] What strategies resolve crystallographic challenges such as disorder in the cyclopentyl or oxazole moieties?
Q. Methodology :
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .
- Refinement : Apply SHELXL restraints for bond lengths/angles in disordered regions.
- Validation : Check R-factors and ADP consistency using Coot and PLATON .
[Advanced] How to design structure-activity relationship (SAR) studies for analogs with modified oxazole or cyclopentyl groups?
Q. Methodology :
- Analog Synthesis : Replace 2-methyloxazole with 4-methylthiazole or vary cyclopentyl substituents .
- Activity Profiling : Test analogs against primary and off-target proteins to identify selectivity drivers.
- Computational Modeling : Dock analogs into target active sites (e.g., AutoDock Vina) to predict binding modes .
[Advanced] What computational approaches predict metabolic stability and toxicity profiles?
Q. Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, CYP450 interactions, and hepatotoxicity.
- Metabolic Pathways : Simulate phase I/II metabolism (e.g., cytochrome-mediated oxidation) using Schrödinger’s BioLuminate .
[Advanced] How to reconcile conflicting data between in vitro potency and in vivo efficacy?
Q. Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose Optimization : Conduct PK/PD modeling to align exposure with target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
